molecular formula C10H14N2O3 B13646849 Methyl 2-amino-3-(pyridin-3-yloxy)butanoate

Methyl 2-amino-3-(pyridin-3-yloxy)butanoate

Cat. No.: B13646849
M. Wt: 210.23 g/mol
InChI Key: NXEFNMFVZILZBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-3-(pyridin-3-yloxy)butanoate is an organic compound that features a unique combination of functional groups, including an amino group, a pyridinyl group, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(pyridin-3-yloxy)butanoate typically involves the reaction of 3-hydroxypyridine with an appropriate amino acid ester. One common method is the esterification of 3-hydroxypyridine with methyl 2-amino-3-hydroxybutanoate under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the compound, making the process more efficient and sustainable compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(pyridin-3-yloxy)butanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The pyridinyl group can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted pyridinyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-3-(pyridin-3-yloxy)butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-amino-3-(pyridin-3-yloxy)butanoate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the pyridinyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(pyridin-2-ylsulfanyl)butanoate
  • Methyl 2-amino-3-(pyridin-3-yl)butanoate
  • Methyl 2-amino-3-(pyridin-4-yloxy)butanoate

Uniqueness

Methyl 2-amino-3-(pyridin-3-yloxy)butanoate is unique due to the presence of the pyridin-3-yloxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in research and development .

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 2-amino-3-pyridin-3-yloxybutanoate

InChI

InChI=1S/C10H14N2O3/c1-7(9(11)10(13)14-2)15-8-4-3-5-12-6-8/h3-7,9H,11H2,1-2H3

InChI Key

NXEFNMFVZILZBK-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)OC)N)OC1=CN=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.